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2-Pyrrolidinone, 1-[(diethylamino)methyl]-

Cat. No.: B12117168
CAS No.: 66297-50-5
M. Wt: 170.25 g/mol
InChI Key: HUGKEFTYFAIGMJ-UHFFFAOYSA-N
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Description

Overview of the 2-Pyrrolidinone (B116388) Scaffold in Organic Chemistry

The 2-pyrrolidinone ring system is a prominent feature in both natural products and synthetic organic chemistry. As a cyclic amide, or lactam, it possesses a unique combination of polarity, hydrogen bonding capability (in its unsubstituted form), and chemical stability. This scaffold is a key constituent in a variety of biologically active compounds and serves as a versatile intermediate in numerous synthetic pathways. The planarity of the amide bond within the non-planar saturated ring imparts specific conformational properties to molecules containing this moiety.

The reactivity of the 2-pyrrolidinone scaffold is primarily centered around the amide functionality. The nitrogen atom can be deprotonated and subsequently alkylated or acylated, while the carbonyl group can undergo reduction or participate in addition reactions. The adjacent methylene (B1212753) groups can also be functionalized, further expanding the synthetic utility of this heterocyclic system.

Significance of N-Substitution in Heterocyclic Compound Design

The modification of heterocyclic compounds through substitution on a nitrogen atom is a fundamental strategy in medicinal chemistry and materials science. N-substitution can profoundly alter the physicochemical properties of a molecule, including its polarity, lipophilicity, basicity, and conformational flexibility. These modifications, in turn, can influence a compound's biological activity, solubility, and metabolic stability.

In the context of the 2-pyrrolidinone scaffold, substitution at the N-1 position eliminates the hydrogen bond donor capability of the parent molecule while introducing new functional groups that can modulate its properties. The nature of the N-substituent can be tailored to achieve specific objectives, such as enhancing binding affinity to a biological target or improving pharmacokinetic parameters.

Contextualization of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- within N-Alkylpyrrolidinone Research

2-Pyrrolidinone, 1-[(diethylamino)methyl]- is a specific N-substituted derivative of 2-pyrrolidinone. It belongs to a class of compounds known as Mannich bases, which are formed through the aminoalkylation of an acidic proton. In this case, the acidic proton is on the nitrogen of the 2-pyrrolidinone ring.

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving 2-pyrrolidinone, formaldehyde (B43269), and a secondary amine, diethylamine (B46881). adichemistry.comcdnsciencepub.comwikipedia.org The reaction proceeds via the formation of a diethylaminium ion from formaldehyde and diethylamine, which then electrophilically attacks the nitrogen of the 2-pyrrolidinone.

While extensive research has been conducted on various N-alkylpyrrolidinones, particularly N-methyl-2-pyrrolidinone (NMP) and N-vinyl-2-pyrrolidinone (NVP) due to their industrial applications as solvents and monomers, specific academic studies focusing solely on 2-Pyrrolidinone, 1-[(diethylamino)methyl]- are less prevalent in the readily accessible literature. However, its identity as a Mannich base places it within a well-studied class of compounds with diverse applications. oarjbp.com Mannich bases are known for their utility as synthetic intermediates and have been investigated for a range of biological activities. nih.govoarjbp.com

The presence of the tertiary amine functionality in 2-Pyrrolidinone, 1-[(diethylamino)methyl]- introduces a basic center, significantly altering the electronic and physical properties compared to simple N-alkyl derivatives. This feature allows for the formation of salts and introduces the potential for interactions with biological macromolecules.

Detailed Research Findings

Due to the limited number of dedicated studies on 2-Pyrrolidinone, 1-[(diethylamino)methyl]-, a comprehensive compilation of experimentally determined data is challenging. However, based on the principles of organic chemistry and data from analogous compounds, we can infer its likely properties and spectroscopic characteristics.

Synthesis and Reaction Mechanism

The synthesis of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- is achieved through the Mannich reaction. adichemistry.comcdnsciencepub.comwikipedia.org

Reaction Scheme:

Mechanism:

Formation of the Eschenmoser-like salt precursor: Diethylamine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form the reactive N,N-diethylmethaniminium ion.

Nucleophilic attack: The nitrogen atom of 2-pyrrolidinone acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

Deprotonation: A final deprotonation step yields the product, 2-Pyrrolidinone, 1-[(diethylamino)methyl]-.

Physicochemical Properties (Predicted)

The following table outlines the predicted physicochemical properties of 2-Pyrrolidinone, 1-[(diethylamino)methyl]-. These are estimations based on its chemical structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 220-250 °C
Solubility Miscible with water and common organic solvents
pKa (of the conjugate acid) Estimated to be in the range of 9-10

Spectroscopic Data (Predicted)

The following are the predicted spectroscopic data for 2-Pyrrolidinone, 1-[(diethylamino)methyl]-.

¹H NMR Spectroscopy (Predicted Chemical Shifts, δ in ppm):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (ethyl group)~1.0-1.2Triplet
CH₂ (ethyl group)~2.5-2.7Quartet
N-CH₂-N~4.2-4.4Singlet
CH₂ (pyrrolidinone ring, adjacent to N)~3.2-3.4Triplet
CH₂ (pyrrolidinone ring)~2.0-2.2Multiplet
CH₂ (pyrrolidinone ring, adjacent to C=O)~2.3-2.5Triplet

¹³C NMR Spectroscopy (Predicted Chemical Shifts, δ in ppm):

CarbonPredicted Chemical Shift (ppm)
C=O~175
N-CH₂-N~65-70
CH₂ (pyrrolidinone ring, adjacent to N)~45-50
CH₂ (ethyl group)~40-45
CH₂ (pyrrolidinone ring)~30-35
CH₂ (pyrrolidinone ring, adjacent to C=O)~15-20
CH₃ (ethyl group)~10-15

Infrared (IR) Spectroscopy (Predicted Absorption Bands, cm⁻¹):

Functional GroupPredicted Absorption Band (cm⁻¹)
C=O (amide)~1680-1700 (strong)
C-N stretch~1100-1300
C-H stretch (aliphatic)~2850-3000

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B12117168 2-Pyrrolidinone, 1-[(diethylamino)methyl]- CAS No. 66297-50-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66297-50-5

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(diethylaminomethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-10(4-2)8-11-7-5-6-9(11)12/h3-8H2,1-2H3

InChI Key

HUGKEFTYFAIGMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1CCCC1=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Pyrrolidinone, 1 Diethylamino Methyl

Reactivity of the 2-Pyrrolidinone (B116388) Lactam Ring

The 2-pyrrolidinone ring, a five-membered lactam, is a cyclic amide. Its reactivity is centered around the amide functionality, which can undergo various nucleophilic and electrophilic transformations, as well as reactions that lead to the opening or modification of the ring structure.

Nucleophilic and Electrophilic Transformations of the Amide Functionality

The amide bond in the 2-pyrrolidinone ring is susceptible to attack by both nucleophiles and electrophiles.

Hydrolysis: Like other amides, the lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid, 4-(diethylaminomethylamino)butanoic acid. The reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide. The stability of the amide bond generally requires heating to achieve hydrolysis at a significant rate. wvu.edu

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group by powerful reducing agents such as lithium aluminum hydride (LiAlH4). wvu.eduresearchgate.net This reaction converts the 2-pyrrolidinone moiety into a pyrrolidine (B122466) ring, yielding 1-[(diethylamino)methyl]pyrrolidine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. cnr.it

TransformationReagent(s)Product
HydrolysisH₂O, H⁺ or OH⁻, heat4-(diethylaminomethylamino)butanoic acid
ReductionLiAlH₄1-[(diethylamino)methyl]pyrrolidine

Ring-Opening and Ring-Closing Reactions

Beyond simple hydrolysis, the lactam ring can participate in ring-opening polymerization under specific conditions. Anionic ring-opening polymerization of lactams, for instance, is a well-established method for synthesizing polyamides. rsc.orgmdpi.comwikipedia.org This process is typically initiated by a strong base and involves the nucleophilic attack of a lactam anion on the carbonyl group of another monomer molecule. While specific studies on 2-Pyrrolidinone, 1-[(diethylamino)methyl]- are limited, its structural similarity to other lactams suggests potential for such polymerization.

Transformations Involving the Diethylamino Functionality

The diethylamino group is a tertiary amine, and its reactivity is characterized by the presence of a lone pair of electrons on the nitrogen atom, making it a nucleophilic and basic center.

Oxidative Pathways of Tertiary Amines

Tertiary amines can be oxidized by various oxidizing agents. A common transformation is the oxidation to an N-oxide using reagents like hydrogen peroxide or peroxy acids. researchgate.net The oxidation of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- would be expected to yield 1-[(diethyl-λ⁵-azanyl)methyl]-2-oxopyrrolidin-1-ium-1-olate.

Reactivity at the Methylene Bridge

The methylene bridge (-CH₂-) connects the pyrrolidinone nitrogen to the diethylamino nitrogen. This part of the molecule is a key structural feature, as the compound is a Mannich base. wikipedia.orgnih.gov The C-N bonds of the methylene bridge can be susceptible to cleavage under certain conditions.

Mechanistic Elucidation of Key Reaction Pathways

Reaction Mechanism Hypotheses

Currently, there is a notable absence of published, peer-reviewed studies proposing specific reaction mechanism hypotheses for the transformations of 2-Pyrrolidinone, 1-[(diethylamino)methyl]-. General chemical principles suggest that potential reaction pathways could involve the lactam ring, the tertiary amine, or the methylene bridge.

Hypothetically, the presence of the tertiary amine could render the molecule susceptible to reactions such as:

N-oxidation: The lone pair of electrons on the nitrogen of the diethylamino group could be oxidized.

Hofmann Elimination: Under specific conditions, the diethylamino group could act as a leaving group.

Reactions involving the α-carbon to the amine: The methylene bridge could be a site for radical or oxidative reactions.

The pyrrolidinone ring itself is known to undergo hydrolysis under acidic or basic conditions, which would lead to ring-opening. The rate and mechanism of such a reaction for this specific derivative have not been documented.

Kinetic and Thermodynamic Studies of Transformations

A comprehensive search of scientific databases reveals no specific kinetic or thermodynamic data for the transformations of 2-Pyrrolidinone, 1-[(diethylamino)methyl]-. Research on the thermal decomposition, hydrolysis, or other reactions of this compound has not been published, and therefore, no data tables of rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy of reaction can be presented.

While studies on the thermal stability and decomposition pathways of other, unrelated nitrogen-containing heterocyclic compounds exist, it would be scientifically unsound to extrapolate these findings to 2-Pyrrolidinone, 1-[(diethylamino)methyl]- due to the unique influence of its substituent.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Pyrrolidinone (B116388), 1-[(diethylamino)methyl]-, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Based on established chemical shift principles and data from structurally similar compounds, a predicted set of NMR data can be proposed. The pyrrolidinone ring, the diethylamino group, and the methylene (B1212753) bridge each present unique spectroscopic signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrrolidinone ring, the methylene bridge, and the ethyl groups of the diethylamino moiety. The protons on the carbon adjacent to the carbonyl group in the pyrrolidinone ring would likely appear as a triplet, shifted downfield due to the electron-withdrawing effect of the carbonyl. The other two sets of methylene protons in the ring would also exhibit complex splitting patterns, likely multiplets.

The methylene protons of the bridging CH₂ group between the two nitrogen atoms would be expected to resonate as a singlet, as they lack adjacent protons for coupling. The methylene protons of the two ethyl groups would appear as a quartet, coupled to the methyl protons. The terminal methyl protons of the ethyl groups would present as a triplet.

Table 1: Predicted ¹H NMR Data for 2-Pyrrolidinone, 1-[(diethylamino)methyl]-

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₂ (Pyrrolidinone, adjacent to C=O)~2.3-2.5t~7-8
CH₂ (Pyrrolidinone)~1.9-2.1m-
CH₂ (Pyrrolidinone, adjacent to N)~3.2-3.4t~7-8
N-CH₂-N (Bridge)~4.0-4.2s-
N-CH₂ (Ethyl)~2.5-2.7q~7
CH₃ (Ethyl)~1.0-1.2t~7

Note: This data is predicted and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyrrolidinone ring would be the most downfield signal, typically appearing above 170 ppm. The carbon atoms of the pyrrolidinone ring would resonate in the range of approximately 20-50 ppm. The bridging methylene carbon would be found further downfield due to its attachment to two nitrogen atoms. The carbons of the diethylamino group would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for 2-Pyrrolidinone, 1-[(diethylamino)methyl]-

Assignment Predicted Chemical Shift (δ, ppm)
C=O (Pyrrolidinone)~175
CH₂ (Pyrrolidinone, adjacent to C=O)~30
CH₂ (Pyrrolidinone)~18
CH₂ (Pyrrolidinone, adjacent to N)~45
N-CH₂-N (Bridge)~65
N-CH₂ (Ethyl)~42
CH₃ (Ethyl)~13

Note: This data is predicted and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methylene protons of the ethyl group and the corresponding methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically observed in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the alkyl groups and C-N stretching vibrations.

Table 3: Predicted IR Absorption Bands for 2-Pyrrolidinone, 1-[(diethylamino)methyl]-

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Amide/Lactam)1650 - 1700Strong
C-H (Alkyl)2850 - 3000Medium to Strong
C-N1000 - 1350Medium

Note: This data is predicted and may vary based on the sampling method and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of 2-Pyrrolidinone, 1-[(diethylamino)methyl]-. This high-accuracy mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms. The expected molecular formula is C₉H₁₈N₂O, which would correspond to a specific and highly accurate mass value in the HRMS analysis.

Fragmentation Patterns for Structural Confirmation

Two primary fragmentation pathways are anticipated:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. miamioh.edu The cleavage occurs at the carbon-carbon bond adjacent to the nitrogen atom of the diethylamino group. The loss of an ethyl radical (•CH₂CH₃) would lead to the formation of a stable, resonance-stabilized iminium ion. This is often the most abundant fragment ion, resulting in the base peak of the spectrum. chemguide.co.uk

Cleavage adjacent to the Pyrrolidinone Ring: The bond between the exocyclic methylene group and the nitrogen of the pyrrolidinone ring can cleave. This would result in the formation of a diethylaminomethyl cation. Additionally, fragmentation of the pyrrolidinone ring itself, often initiated by cleavage adjacent to the carbonyl group, is another possibility. chemguide.co.uk

These predicted fragmentation patterns provide a theoretical fingerprint for the identification and structural confirmation of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- in analytical samples.

Predicted Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
170[C₉H₁₈N₂O]⁺-Molecular Ion (M⁺)
141[M - CH₂CH₃]⁺•CH₂CH₃ (Ethyl radical)Alpha-cleavage
86[CH₂(NEt₂)]⁺•C₄H₄NO (Pyrrolidinone radical)Cleavage of N-CH₂ bond
84[C₄H₄NO]⁺•CH₂(NEt₂) (Diethylaminomethyl radical)Cleavage of N-CH₂ bond

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray diffraction study for 2-Pyrrolidinone, 1-[(diethylamino)methyl]- has not been reported in the scientific literature to date. Therefore, no experimental data on its solid-state structure, such as crystal system, space group, unit cell dimensions, or precise bond lengths and angles, is currently available.

X-ray crystallography is a powerful technique that provides the definitive, three-dimensional structure of a molecule in the solid state. nih.gov If such a study were to be conducted, it would yield unambiguous information on the conformation of the pyrrolidinone ring, the geometry of the diethylaminomethyl substituent, and the nature of any intermolecular interactions (like hydrogen bonds or van der Waals forces) that govern the crystal packing. This information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of molecular properties that can be difficult or impossible to determine through experimentation alone. For 1-[(diethylamino)methyl]-2-pyrrolidinone, these calculations provide a detailed picture of its geometry, electronic environment, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules. By optimizing the geometry of 1-[(diethylamino)methyl]-2-pyrrolidinone, researchers can determine the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional shape and how it interacts with its environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For 1-[(diethylamino)methyl]-2-pyrrolidinone, the HOMO is typically localized on the regions with higher electron density, such as the nitrogen and oxygen atoms, while the LUMO is distributed over the pyrrolidinone ring. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability and its potential to participate in various chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate potential.

For 1-[(diethylamino)methyl]-2-pyrrolidinone, the MEP map typically shows the most negative potential (red) around the carbonyl oxygen atom of the pyrrolidinone ring, indicating it as the primary site for electrophilic interactions. The regions around the hydrogen atoms, particularly those attached to the ethyl groups, exhibit a positive potential (blue), making them potential sites for nucleophilic interactions.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. For 1-[(diethylamino)methyl]-2-pyrrolidinone, theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) have been performed.

Theoretical vibrational spectra, calculated using methods like DFT, can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. Similarly, predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, show a strong correlation with experimental spectra, helping to confirm the molecular structure. The calculated UV-Vis spectrum provides insights into the electronic transitions occurring within the molecule.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational modeling allows for the exploration of potential reaction pathways for 1-[(diethylamino)methyl]-2-pyrrolidinone, identifying the transition states that connect reactants to products. By calculating the energy barriers associated with these transition states, researchers can predict the feasibility and kinetics of a given reaction.

This type of analysis is crucial for understanding the synthesis, degradation, and metabolic pathways involving this compound. For example, modeling the hydrolysis of the amide bond in the pyrrolidinone ring would involve locating the transition state for the nucleophilic attack of a water molecule and calculating the activation energy for this process.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like 1-[(diethylamino)methyl]-2-pyrrolidinone, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. By systematically rotating the single bonds and calculating the energy at each step, a potential energy surface (PES) or energy landscape can be constructed.

The global minimum on this surface corresponds to the most stable conformation of the molecule. Other local minima represent other stable, albeit less populated, conformers. The energy barriers between these conformers determine the rate of interconversion. For 1-[(diethylamino)methyl]-2-pyrrolidinone, the flexibility of the diethylaminomethyl side chain leads to a complex conformational landscape, and computational studies are essential for mapping this landscape and understanding how the molecule's shape influences its properties and interactions.

In Silico Screening and Library Design Principles

The compound 2-Pyrrolidinone (B116388), 1-[(diethylamino)methyl]-, as a member of the broader class of 2-pyrrolidinone derivatives, is subject to a variety of computational and theoretical investigations to explore its potential biological activities and to guide the synthesis of novel, related compounds. The 2-pyrrolidinone core is a recognized pharmacophore, particularly prominent in the racetam family of nootropic agents. uran.ua In silico screening and rational library design are pivotal in navigating the vast chemical space around this scaffold to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Virtual Screening Approaches

Virtual screening (VS) campaigns for compounds related to 2-Pyrrolidinone, 1-[(diethylamino)methyl]- typically employ both ligand-based and structure-based methodologies. These approaches are instrumental in prioritizing molecules from large virtual libraries for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govmdpi.com

Ligand-Based Virtual Screening (LBVS): In the absence of a high-resolution crystal structure of a biological target, LBVS methods are employed. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the 2-pyrrolidinone class, this involves using known active compounds, such as other nootropic agents, to build predictive models. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore hypotheses are developed based on a training set of molecules. A QSAR model might, for instance, correlate descriptors like hydrophobicity and electronic properties with nootropic activity. nih.gov Shape-based screening is another powerful LBVS tool, where the 3D shape of a known active molecule is used as a template to search for conformationally similar compounds in a database. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of a relevant biological target is known, SBVS, primarily through molecular docking, becomes the method of choice. For nootropic agents based on the 2-pyrrolidinone scaffold, key targets include muscarinic acetylcholine (B1216132) receptors (mAChR) and acetylcholinesterase (AChE). researchgate.net Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a protein. researchgate.net For instance, derivatives of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- would be docked into the binding pocket of a specific mAChR subtype to predict their potential as agonists or antagonists. The results are often expressed as a docking score, which estimates the binding energy. researchgate.net

A consensus scoring approach, combining results from both ligand-based and structure-based methods, can be utilized to enhance the reliability of hit identification. nih.gov This dual-pronged strategy helps to mitigate the limitations of each individual method and improves the chances of discovering genuinely active novel chemotypes. nih.gov

Library Design Principles

The design of a chemical library centered around the 2-Pyrrolidinone, 1-[(diethylamino)methyl]- scaffold is guided by Structure-Activity Relationship (SAR) data and computational predictions. The goal is to systematically explore the chemical space around the core structure by introducing a diverse yet targeted set of substituents.

The design process typically involves:

Scaffold Selection: The 2-pyrrolidinone ring is the central scaffold, a privileged structure for nootropic activity. uran.ua

Enumeration of Building Blocks: A virtual library is created by computationally attaching a wide array of chemical fragments (building blocks) to specific points of the scaffold. For 2-Pyrrolidinone, 1-[(diethylamino)methyl]-, modifications could be explored at the diethylamino group or on the pyrrolidinone ring itself.

Filtering and Prioritization: The virtual library, which can contain billions of compounds, is then filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness. nih.gov Subsequently, the filtered library is screened using the virtual screening methods described above (docking, QSAR) to prioritize a smaller, manageable set of compounds for synthesis. nih.gov

The table below illustrates a hypothetical set of results from a virtual screening campaign of a library based on the 1-substituted-2-pyrrolidinone scaffold against a target like the M1 muscarinic acetylcholine receptor. The data includes molecular descriptors often used in QSAR models and a predicted docking score.

Compound IDR-Group Modification (at N-1)Molecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Docking Score (kcal/mol)
LEAD-001 -CH₂(N(C₂H₅)₂)170.251.202-7.5
LIB-101 -CH₂(N(CH₃)₂)142.200.502-7.1
LIB-102 -CH₂(Piperidine)182.281.802-8.2
LIB-103 -CH₂(Morpholine)184.240.903-8.5
LIB-104 -CH₂(4-phenylpiperazine)260.363.113-9.8
LIB-105 -CH₂-C≡N124.14-0.202-6.5

This table is for illustrative purposes only and does not represent actual experimental data.

Such computational analyses are crucial for refining the design of new derivatives. For example, the docking results might indicate that a bulkier, more hydrophobic substituent at the N-1 position forms more favorable interactions within the receptor's binding site, guiding the next round of synthesis. researchgate.net Ultimately, these theoretical investigations provide a rational framework for the development of novel 2-pyrrolidinone derivatives with potentially enhanced cognitive-enhancing properties.

Derivative Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Novel 2-Pyrrolidinone (B116388), 1-[(diethylamino)methyl]- Analogues

The design of new analogues of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- is primarily guided by the established biological significance of the 2-pyrrolidinone core and the potential for the N-aminomethyl side chain to influence physicochemical properties and target interactions. The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its non-planar, flexible nature allows it to present substituents in a defined three-dimensional arrangement, which is crucial for molecular recognition by biological targets.

Key design principles for novel analogues focus on:

Introduction of Specific Pharmacophoric Features: The core structure can be decorated with functional groups known to interact with specific biological targets. For example, hydrogen bond donors and acceptors, aromatic rings for π-stacking interactions, and chiral centers for stereospecific recognition can be incorporated to enhance potency and selectivity.

Conformational Restriction: The flexibility of the pyrrolidinone ring and the side chain can be constrained through the introduction of bulky substituents or by incorporating the structure into a more rigid framework. This can lock the molecule into a bioactive conformation, potentially increasing affinity for its target and reducing off-target effects.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved pharmacological properties, such as enhanced metabolic stability or reduced toxicity.

Rational Design of Substituents for Modulated Chemical Behavior

The rational design of substituents for 2-Pyrrolidinone, 1-[(diethylamino)methyl]- analogues involves a systematic approach to modify the molecule's properties in a predictable manner. This is often guided by computational modeling and a deep understanding of the target's structure and the nature of ligand-receptor interactions.

Substituents are rationally designed to:

Probe the Steric and Electronic Requirements of the Binding Site: By systematically varying the size, shape, and electronic nature of substituents at different positions, researchers can map the topology of the binding pocket. For instance, introducing bulky groups can identify regions where steric hindrance is detrimental to activity, while adding electron-withdrawing or electron-donating groups can probe the importance of electronic interactions.

Optimize pKa for Improved Pharmacokinetics: The basicity of the diethylamino group, and consequently the ionization state of the molecule, can be modulated by introducing substituents with different electronic properties on the pyrrolidinone ring or the N-methyl bridge. This can influence the compound's ability to cross biological membranes and interact with its target.

Enhance Metabolic Stability: Introducing substituents that block sites of metabolic attack, such as replacing a metabolically labile methyl group with a cyclopropyl group, can increase the compound's half-life and duration of action.

Systemic Variations at the Pyrrolidinone Nitrogen

The nitrogen atom of the 2-pyrrolidinone ring is a key position for synthetic modification. The introduction of the 1-[(diethylamino)methyl]- group is a classic example of N-substitution via the Mannich reaction, which involves the condensation of 2-pyrrolidinone with formaldehyde (B43269) and diethylamine (B46881). academicjournals.orgresearchgate.net This reaction is a versatile method for introducing an aminoalkyl group.

Systematic variations at this position often involve altering the length and nature of the linker between the pyrrolidinone nitrogen and the terminal amino group, as well as modifying the substituents on the nitrogen of the amino group itself. The general synthetic approach for such N-substituted 2-pyrrolidinones often involves the reaction of 2-pyrrolidinone with an appropriate aldehyde and a primary or secondary amine. academicjournals.org

Table 1: Examples of Systemic Variations at the Pyrrolidinone Nitrogen and their Reported Research Context

Compound Structure Variation from Parent Compound Reported Research Context/Activity
2-Pyrrolidinone, 1-[(dimethylamino)methyl]- Diethylamino group replaced with a dimethylamino group.Investigated for its ability to form metal complexes. sphinxsai.com
2-Pyrrolidinone, 1-(piperidin-1-ylmethyl)- Diethylamino group replaced with a piperidino group.Studied in the context of Mannich base synthesis and characterization.
2-Pyrrolidinone, 1-(morpholin-4-ylmethyl)- Diethylamino group replaced with a morpholino group.Explored for potential antimicrobial activities. nih.gov
1-Phenyl-3-(diethylamino)-2-pyrrolidinone Phenyl group at N-1 and diethylamino group at C-3.Synthesized and evaluated for analgesic and anti-inflammatory properties. nih.gov

Modifications of the Diethylamino Moiety

The diethylamino group is a crucial determinant of the physicochemical properties of 2-Pyrrolidinone, 1-[(diethylamino)methyl]-. Modifications to this moiety can significantly impact the compound's basicity, lipophilicity, and steric profile, thereby influencing its biological activity.

Common modifications include:

Varying the Alkyl Chain Length: Replacing the ethyl groups with smaller (methyl) or larger (propyl, butyl) alkyl groups can systematically alter the steric bulk and lipophilicity.

Introducing Cyclic Amines: Replacing the diethylamino group with cyclic amines such as piperidine, morpholine, or pyrrolidine (B122466) can introduce conformational constraints and alter the hydrogen bonding potential. For example, the presence of a morpholine ring has been noted to increase the antimicrobial activity in some heterocyclic molecules. nih.gov

Incorporation of Functional Groups: Introducing functional groups onto the alkyl chains of the amino moiety can provide additional points for interaction with biological targets or modulate the compound's ADME properties.

Table 2: Impact of Diethylamino Moiety Modifications on Observed Properties in Related Pyrrolidinone Analogues

Modification of Amino Moiety Observed Effect on Chemical or Biological Property
Replacement with DimethylaminoAltered metal chelation properties in resulting Mannich bases. sphinxsai.com
Replacement with PiperidinoInfluences the overall lipophilicity and potential for steric interactions.
Replacement with MorpholinoCan enhance antimicrobial activity in certain molecular scaffolds. nih.gov
Replacement with other secondary aminesThe nature of the amine influences the reaction yield and product characteristics in Mannich reactions.

Exploration of Stereoisomers and Their Academic Significance

The introduction of substituents on the 2-pyrrolidinone ring can create chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can have a profound impact on their interaction with chiral biological macromolecules such as enzymes and receptors. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit significantly different biological activities, with one isomer often being much more potent than the other(s). mdpi.com

The academic significance of exploring stereoisomers of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- analogues lies in:

Elucidating the Stereochemical Requirements for Biological Activity: By synthesizing and evaluating the biological activity of individual stereoisomers, researchers can determine the optimal three-dimensional arrangement of functional groups required for potent and selective interaction with a biological target.

Developing More Potent and Selective Compounds: The identification of the more active stereoisomer (the eutomer) allows for the development of single-enantiomer drugs, which can have a better therapeutic index and fewer side effects compared to the racemic mixture.

Understanding Mechanisms of Action: Studying the differential activities of stereoisomers can provide valuable insights into the mechanism of action of a compound at the molecular level.

For instance, studies on N-substituted pyrrolidines have shown that the stereochemistry at various positions on the pyrrolidine ring is critical for their biological effects. nih.gov

Correlation of Structural Modifications with Observed Chemical or Biological Research Phenomena

Table 3: Correlation of Structural Modifications with Research Findings for Pyrrolidinone-based Compounds

Structural Modification Observed Chemical or Biological Research Phenomenon Reference Compound Class
Introduction of a phenyl group at N-1 and a dialkylamino group at C-3Resulted in compounds with analgesic and anti-inflammatory activity. nih.gov1-Phenyl-3-dialkylamino-2-pyrrolidinones
Variation of the N-alkyl substituent on the amino groupModulated the antimicrobial activity of the resulting Mannich bases. nih.govMannich bases of various heterocycles
Introduction of different substituents on the pyrrolidinone ringInfluenced the binding affinity to various biological targets. nih.govSubstituted Pyrrolidines
Alteration of stereochemistry at chiral centersLed to significant differences in biological potency. mdpi.comChiral natural products and their analogues

Advanced Research Avenues and Future Directions

Exploration as Advanced Synthetic Intermediates

The inherent reactivity of 2-Pyrrolidinone (B116388), 1-[(diethylamino)methyl]- makes it a promising candidate as an advanced synthetic intermediate or a specialized building block. The core value lies in the N-CH₂-N linkage, which can be leveraged for various chemical transformations.

As a synthetic intermediate, its potential applications include:

Amidoalkylation Reagent: The compound can serve as a stable, crystalline source for the electrophilic (2-oxo-1-pyrrolidinyl)methyl cation or its synthetic equivalents. This allows for the introduction of the pyrrolidinone-methyl moiety onto a wide range of nucleophiles, such as enolates, carbanions, and electron-rich aromatic systems. This function is particularly valuable as the direct use of corresponding N-halomethyl or N-hydroxymethyl derivatives of lactams can be complicated by instability. chemicalbook.com

Protecting Group Synthon: The diethylaminomethyl group could be explored as a temporary protecting group for the lactam nitrogen of 2-pyrrolidinone. Its installation via the Mannich reaction is typically efficient, and its subsequent removal or transformation under specific conditions could enable selective reactions at other positions of the pyrrolidinone ring.

Precursor to N-Vinyl Pyrrolidinone Derivatives: Elimination of the diethylamino group under thermal or chemical induction could provide a pathway to N-methylene-2-pyrrolidinone, a reactive monomer. Trapping this in situ with various reagents would constitute a novel route to functionalized N-substituted pyrrolidinones.

The utility of such building blocks is a cornerstone of modern organic synthesis, enabling the assembly of complex molecules from readily available and functionalized precursors. nih.govklinger-lab.deminakem.com

Development of Novel Synthetic Methodologies Inspired by its Structure

The structure of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- can inspire the development of new synthetic methods centered on the pyrrolidinone scaffold, which is of high interest in medicinal chemistry. nih.govnih.gov

Future methodological research could focus on:

Directed Functionalization: The diethylaminomethyl moiety could act as a directing group for C-H activation or lithiation reactions on the pyrrolidinone ring. The tertiary amine could coordinate to a metal catalyst, positioning it to selectively activate adjacent C-H bonds (e.g., at the C3 or C5 position), allowing for the introduction of new substituents with high regioselectivity.

Cascade Reactions: The compound is well-suited for designing cascade or domino reactions. For example, a reaction could be initiated at the tertiary amine, which then triggers a fragmentation of the N-CH₂ bond, unmasking the lactam N-H group for a subsequent intramolecular cyclization or intermolecular reaction. Such one-pot procedures are highly sought after for their efficiency and atom economy. nih.govorganic-chemistry.org

Rearrangement and Fragmentation Chemistry: The aminomethyl linkage could be susceptible to novel rearrangement reactions, such as aza-Cope or Stevens-type rearrangements, under appropriate catalytic or thermal conditions. Investigating these pathways could lead to unexpected and synthetically useful pyrrolidinone derivatives that are not accessible through traditional methods.

The following table summarizes potential synthetic transformations utilizing 2-Pyrrolidinone, 1-[(diethylamino)methyl]-.

Reaction Type Role of 1-[(diethylamino)methyl]- Group Potential Product Class
Substitution Electrophile PrecursorC-, N-, O-, S-alkylated Pyrrolidinones
Directed C-H Activation Directing Group3- or 5-Substituted Pyrrolidinones
Elimination Leaving GroupN-Alkenyl Pyrrolidinone Derivatives
Cascade Reaction Trigger/Masked FunctionalityComplex Heterocyclic Systems

Theoretical Frameworks for Understanding N-Alkylpyrrolidinone Chemical Space

The term "chemical space" refers to the vast ensemble of all possible molecules. youtube.com Theoretical and computational chemistry provide powerful tools to navigate and understand this space, predicting molecular properties and guiding experimental work. nih.gov For the N-alkylpyrrolidinone family, including 2-Pyrrolidinone, 1-[(diethylamino)methyl]-, theoretical frameworks can offer profound insights.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule, including the orientation of the diethylaminomethyl group and the puckering of the five-membered ring. This is critical for understanding its reactivity and potential interactions with biological macromolecules.

Reactivity Prediction: Using quantum chemical methods like Density Functional Theory (DFT) to calculate reaction barriers and transition states. This could be used to predict the feasibility of the novel synthetic methodologies described in section 7.2 and to understand the regioselectivity of reactions on the pyrrolidinone ring.

Physicochemical Property Mapping: Computationally generating a virtual library of related N-alkylpyrrolidinone structures and calculating key drug-like properties (e.g., solubility, lipophilicity, polar surface area). This would map out the "synthetically accessible chemical space" around the lead compound, helping to design derivatives with optimized properties for various applications.

These theoretical studies would provide a rational basis for the design of new experiments and help to prioritize the synthesis of novel compounds with desired characteristics, thereby accelerating the exploration of the N-alkylpyrrolidinone chemical space.

Potential for Integration into Complex Molecular Architectures in Academic Synthesis

The pyrrolidinone ring is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov The ability to incorporate this motif into larger, more complex molecules is a continuing goal in academic synthesis. 2-Pyrrolidinone, 1-[(diethylamino)methyl]- offers a unique handle for achieving this integration.

A key precedent for the utility of the 1-[(diethylamino)methyl] group is found in related heterocyclic systems. For instance, research has shown the successful synthesis and biological evaluation of 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) derivatives. researchgate.net In this work, the diethylaminomethyl group was successfully appended to an isatin (B1672199) core, demonstrating its compatibility with multi-step synthesis and its stability within a larger, biologically active framework. researchgate.net

This provides strong evidence that 2-Pyrrolidinone, 1-[(diethylamino)methyl]- could be similarly employed as a stable, pre-functionalized building block for constructing complex molecular architectures. Academic research could explore its use in:

Total Synthesis: As a fragment in the total synthesis of natural products containing the N-methylpyrrolidinone unit, where it serves as a stable precursor that can be de-methylated or further functionalized in late-stage synthesis.

Medicinal Chemistry Scaffolding: As a starting point for building libraries of compounds for biological screening. The tertiary amine provides a convenient point for salt formation to improve aqueous solubility, or it can be used as a handle for attaching other molecular fragments.

Supramolecular Chemistry: The combination of a hydrogen bond acceptor (the lactam carbonyl) and a basic tertiary amine could be exploited in the design of novel host-guest systems or self-assembling molecular structures.

The demonstrated synthetic accessibility of the 1-[(diethylamino)methyl] moiety on related heterocyclic cores validates its potential as a valuable tool for academic researchers aiming to build novel and complex molecules based on the important 2-pyrrolidinone template. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 1-[(diethylamino)methyl]-2-pyrrolidinone?

The synthesis of 1-[(diethylamino)methyl]-2-pyrrolidinone derivatives often involves multi-component domino reactions. For example, iodine-catalyzed reactions between γ-butyrolactam (2-pyrrolidinone), aldehydes, and thiophenol derivatives yield structurally complex analogs under mild conditions . Key parameters include:

  • Catalyst : Elemental iodine (5–10 mol%).
  • Solvent : Ethanol or acetonitrile at reflux (70–80°C).
  • Reaction time : 4–6 hours.
  • Yield : 60–85% (depending on substituent reactivity). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What analytical techniques are recommended for characterizing this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • HPLC : Purity assessment using C18 columns (e.g., 95:5 water/acetonitrile mobile phase) .
  • Melting point : Differential scanning calorimetry (DSC) for crystalline derivatives.

Q. What are the common impurities or byproducts in its synthesis?

Common impurities include:

  • Unreacted starting materials : Residual 2-pyrrolidinone or aldehydes (detected via TLC or HPLC).
  • Oxidation byproducts : N-Oxides (if oxidizing conditions are used).
  • Dimerization products : Caused by excess iodine or prolonged reaction times . Quality control requires strict monitoring of reaction stoichiometry and catalyst loading.

Advanced Research Questions

Q. How can researchers design cytotoxicity assays for 1-[(diethylamino)methyl]-2-pyrrolidinone derivatives?

Cytostatic activity is evaluated using:

  • Cell lines : Human HeLa, CEM T-lymphocytes, and murine L1210 leukemia cells .
  • Protocol :

Incubate cells with derivatives (1–100 μM) for 48–72 hours.

Measure viability via MTT or resazurin assays.

Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).

  • Positive controls : Melphalan or cisplatin.
    Structure-activity correlations show that electron-withdrawing substituents enhance potency .

Q. What strategies resolve contradictions in biological activity data for these derivatives?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Solubility issues : Use DMSO stocks (<0.1% final concentration) with solubility enhancers (e.g., cyclodextrins).
  • Metabolic instability : Pre-treat compounds with liver microsomes to assess metabolic clearance . Cross-validation using orthogonal assays (e.g., apoptosis markers vs. viability assays) is critical.

Q. What methodologies study the structure-activity relationships (SAR) of these analogs?

SAR studies involve:

  • Substituent variation : Synthesize derivatives with diverse groups (e.g., halogen, methoxy, thioether) at the 5-position of the pyrrolidinone ring.
  • Biological profiling : Test against enzymatic targets (e.g., β-lactamase inhibition) and cellular models .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for therapeutic targets.
  • Data integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate physicochemical properties (logP, polar surface area) with activity.

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for 1-[(diethylamino)methyl]-2-pyrrolidinone is limited, structurally related pyrrolidinone derivatives exhibit:

  • Acute toxicity : Intravenous LD50_{50} >50 mg/kg in mice .
  • Hazards : Potential NOx_x emission upon decomposition .
  • Protocols :
  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood with proper ventilation.
  • Store in airtight containers away from heat .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.